molecular formula C12H7Cl3 B1345139 2,3',4-Trichlorobiphenyl CAS No. 55712-37-3

2,3',4-Trichlorobiphenyl

Cat. No.: B1345139
CAS No.: 55712-37-3
M. Wt: 257.5 g/mol
InChI Key: XBBZAULFUPBZSP-UHFFFAOYSA-N
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Description

2,3’,4-Trichlorobiphenyl is a member of the polychlorinated biphenyl family, which consists of biphenyl molecules with chlorine atoms attached at various positions. This compound is characterized by the presence of chlorine atoms at the 2, 3, and 4 positions on one of the benzene rings. Polychlorinated biphenyls were widely used in various industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards have led to significant regulatory restrictions .

Safety and Hazards

2,3’,4-Trichlorobiphenyl is moderately toxic by the intraperitoneal route . When heated to decomposition, it emits toxic vapors of Cl . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Biochemical Analysis

Biochemical Properties

2,3’,4-Trichlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, specifically CYP1A2 and CYP2E1, which are involved in its metabolism. These interactions lead to the formation of hydroxylated metabolites, such as 3-OH-CB15, which can further interact with other biomolecules . The nature of these interactions often involves oxidative dechlorination, where the chlorine atoms are replaced by hydroxyl groups, altering the compound’s biochemical properties and toxicity.

Cellular Effects

2,3’,4-Trichlorobiphenyl has been shown to exert various effects on different cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it can induce the expression of cytochrome P450 enzymes, leading to increased oxidative stress and potential DNA damage . Additionally, 2,3’,4-Trichlorobiphenyl can interfere with the endocrine system by mimicking or blocking hormone actions, thereby disrupting normal cellular functions .

Molecular Mechanism

At the molecular level, 2,3’,4-Trichlorobiphenyl exerts its effects through several mechanisms. It binds to the aryl hydrocarbon receptor, leading to the activation of the receptor and subsequent changes in gene expression. This activation can result in the induction of enzymes involved in xenobiotic metabolism, such as cytochrome P450 enzymes . Additionally, 2,3’,4-Trichlorobiphenyl can inhibit the basal and circadian expression of the core circadian component PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer-mediated transcriptional activation of PER1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,4-Trichlorobiphenyl can change over time. The compound is relatively stable and does not degrade easily, leading to prolonged exposure and accumulation in biological systems . Long-term studies have shown that continuous exposure to 2,3’,4-Trichlorobiphenyl can result in persistent oxidative stress, chronic inflammation, and potential carcinogenic effects . These temporal effects highlight the importance of monitoring and managing exposure to this compound in laboratory and environmental settings.

Dosage Effects in Animal Models

The effects of 2,3’,4-Trichlorobiphenyl vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and enzyme induction. At higher doses, it can cause significant toxic effects, including liver damage, neurotoxicity, and immunotoxicity . Threshold effects have been observed, where certain doses lead to a sudden increase in toxicity, emphasizing the need for careful dosage management in experimental studies.

Metabolic Pathways

2,3’,4-Trichlorobiphenyl is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative dechlorination, resulting in the formation of hydroxylated metabolites such as 3-OH-CB15 . These metabolites can further undergo conjugation reactions, forming glucuronides and sulfates, which are more water-soluble and can be excreted from the body . The metabolic pathways of 2,3’,4-Trichlorobiphenyl are crucial for understanding its toxicity and persistence in biological systems.

Transport and Distribution

Within cells and tissues, 2,3’,4-Trichlorobiphenyl is transported and distributed through various mechanisms. It can bind to transport proteins and lipoproteins, facilitating its movement across cell membranes and within the bloodstream . The compound tends to accumulate in fatty tissues due to its lipophilic nature, leading to prolonged retention and potential bioaccumulation . Understanding the transport and distribution of 2,3’,4-Trichlorobiphenyl is essential for assessing its environmental and health impacts.

Subcellular Localization

2,3’,4-Trichlorobiphenyl localizes to specific subcellular compartments, influencing its activity and function. It is primarily found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism . Additionally, the compound can accumulate in lipid droplets and other membrane-bound organelles, affecting their function and integrity . The subcellular localization of 2,3’,4-Trichlorobiphenyl is a key factor in its biochemical and toxicological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4-Trichlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3’,4-Trichlorobiphenyl, was historically achieved through batch chlorination processes. These processes involved the chlorination of biphenyl in large reactors, followed by purification steps to isolate the desired chlorinated products. Due to environmental concerns, the production of polychlorinated biphenyls has been largely discontinued .

Chemical Reactions Analysis

Types of Reactions: 2,3’,4-Trichlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydroxyl radicals in the atmosphere.

    Reduction: Anaerobic bacteria capable of organohalide respiration.

    Substitution: Nucleophiles such as hydroxide ions or other halides.

Major Products Formed:

Comparison with Similar Compounds

  • 2,3,4,5-Tetrachlorobiphenyl
  • 2,4,4’-Trichlorobiphenyl
  • 3,3’,4-Trichlorobiphenyl

Comparison: 2,3’,4-Trichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other polychlorinated biphenyls, it may exhibit different environmental persistence, bioaccumulation potential, and toxicological profiles .

Properties

IUPAC Name

2,4-dichloro-1-(3-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-9-3-1-2-8(6-9)11-5-4-10(14)7-12(11)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBZAULFUPBZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074181
Record name 2,3',4-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55712-37-3
Record name 2,3',4-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055712373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',4-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R1YUR0FC9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the main finding of the research paper concerning 2,3',4-Trichlorobiphenyl?

A1: The research paper primarily focuses on the broader toxicity of polychlorinated biphenyls (PCBs) and does not specifically investigate this compound in isolation. The abstract mentions this compound as one of the four PCB congeners tested, but the primary focus of the research is on the more toxic PCB52 and its metabolites. The study found that PCB52 and its metabolites were cytotoxic to both rat glioma cells (C6 cells) and primary mouse glial cells, suggesting potential neurotoxic effects. [] This research highlights the importance of studying the structure-dependent toxicity of PCBs and their potential role in neurodegenerative disorders.

Q2: How does the structure of PCBs, including this compound, relate to their toxicity?

A2: While the research abstract doesn't delve into the specific structure-activity relationships of this compound, it does highlight that different PCB congeners exhibit varying degrees of toxicity. The study found that PCB52 (2,2’,5,5’-tetrachlorobiphenyl) and its metabolites were significantly more toxic than other tested congeners, including this compound. [] This difference in toxicity among PCB congeners suggests that the number and position of chlorine atoms on the biphenyl rings play a crucial role in determining their biological activity and potential for toxicity. Further research is needed to elucidate the specific structural features of this compound and their contribution to its overall toxicity profile.

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